Buphanidrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buphanidrine is a bioactive alkaloid compound found in certain plant species, particularly in the bulbs of Boophone disticha. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects against cancerous cells .
Scientific Research Applications
Buphanidrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of pharmaceuticals and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buphanidrine typically involves the extraction from natural sources, such as Boophone disticha. The bulbs are separated, washed, and air-dried before being pulverized into a powder. The powder is then subjected to solvent extraction using chloroform, acetone, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Buphanidrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Mechanism of Action
Buphanidrine exerts its effects primarily through its interaction with cellular targets involved in cell proliferation and apoptosis. It is known to induce cytotoxicity in cancer cells by disrupting cellular processes and triggering programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Buphanine: Another alkaloid found in Boophone disticha with similar cytotoxic properties.
Crinamidine: An alkaloid with known cytotoxic effects against cancer cells.
Uniqueness
Buphanidrine is unique due to its specific molecular structure and the particular pathways it targets in cancer cells. Its distinct mechanism of action and the specific cellular responses it induces set it apart from other similar compounds .
Properties
CAS No. |
1162-10-3 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |
InChI Key |
RNEXSBPDDRJJIY-BKGUAONASA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
1162-10-3 | |
Synonyms |
buphanidrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.